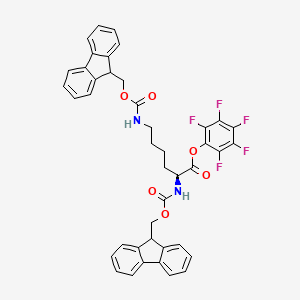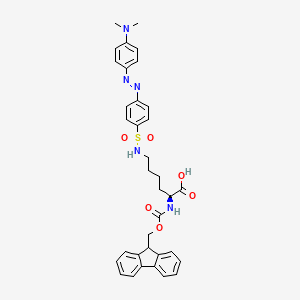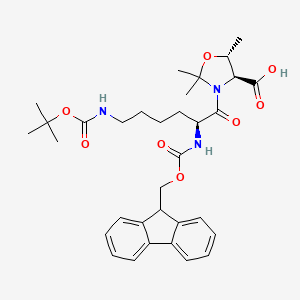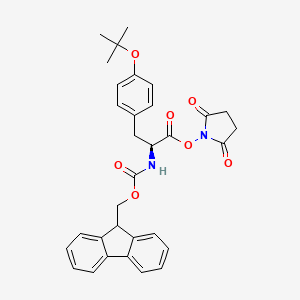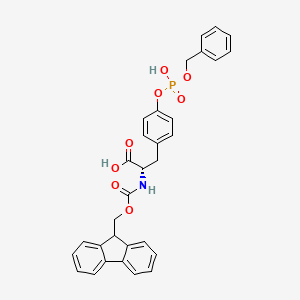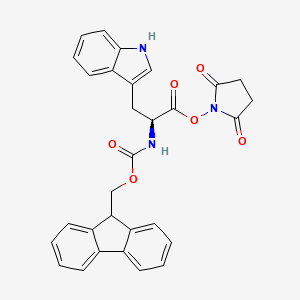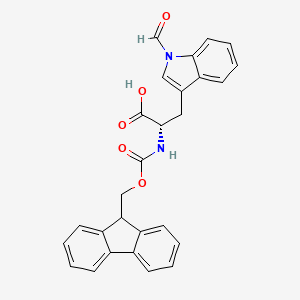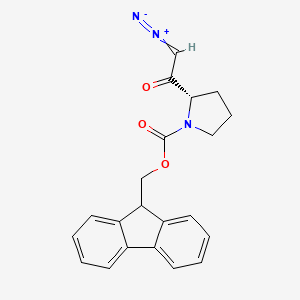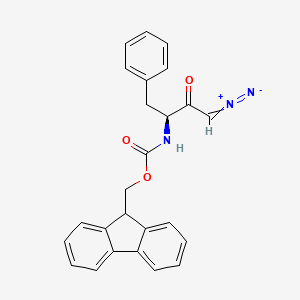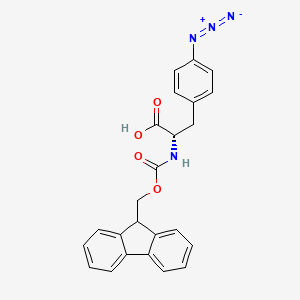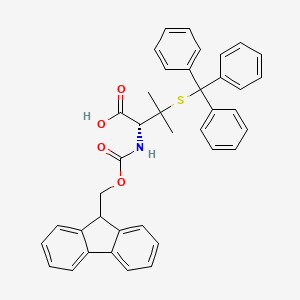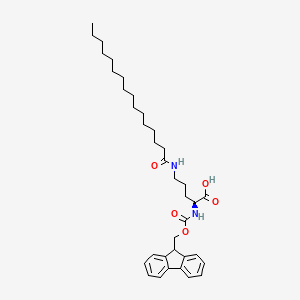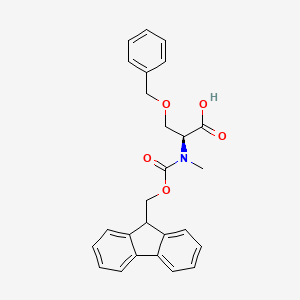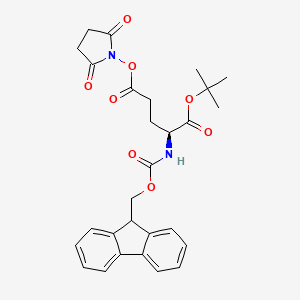
N-9-芴甲氧羰基-L-谷氨酸-N-羟基琥珀酰亚胺酯-叔丁酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate, also known as (S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate, is a useful research compound. Its molecular formula is C28H30N2O8 and its molecular weight is 522.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
功能材料的制造
Fmoc修饰的氨基酸,包括N-9-芴甲氧羰基-L-谷氨酸-N-羟基琥珀酰亚胺酯-叔丁酯,被用作仿生构建模块来制造功能材料 {svg_1}. Fmoc部分固有的疏水性和芳香性促进了构建模块的缔合,使其成为创建各种材料的理想选择。
细胞培养
Fmoc修饰的氨基酸已用于细胞培养 {svg_2}. 它们的生物相容性和形成纳米结构的能力使它们适合于创建有利于细胞生长和发育的环境。
生物模板
生物模板是Fmoc修饰的氨基酸的另一个应用 {svg_3}. 这些化合物可以自组装成结构,作为合成其他材料(如金属或聚合物)的模板。
光学应用
Fmoc修饰的氨基酸的自组装结构具有独特的光学性质 {svg_4}. 这些特性可以在各种光学应用中得到利用,例如开发用于光操纵的传感器或设备。
药物递送
Fmoc修饰的氨基酸已被探索用于药物递送 {svg_5}. 形成纳米结构的能力可用于封装药物并将其传递到体内的特定位置。
催化应用
Fmoc修饰的氨基酸形成的结构也可能具有催化性质 {svg_6}. 这些可以用来催化各种化学反应,有可能提高它们的效率或选择性。
治疗应用
Fmoc修饰的氨基酸具有潜在的治疗应用 {svg_7}. 例如,自组装的结构可以用来与生物靶标相互作用,可能导致针对各种疾病的新治疗方法。
抗生素性质
一些Fmoc修饰的氨基酸被发现具有抗生素性质 {svg_8}. 这为在开发新抗生素中使用这些化合物打开了可能性。
作用机制
Target of Action
Fmoc-Glu(OSu)-OtBu, also known as (S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate or N-alpha-Fmoc-L-glutamic acid gamma-succinimide ester alpha-tert-butyl ester, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids that are being linked together to form peptides .
Mode of Action
The compound acts as a protective group for the amino acids involved in peptide synthesis . It protects the amino group of an amino acid during the formation of the peptide bond, a process that requires the activation of the carboxyl group of one amino acid and the amino group of another . The Fmoc group is base-labile, meaning it can be removed under basic conditions, which is a key feature in its mode of action .
Biochemical Pathways
Fmoc-Glu(OSu)-OtBu plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the efficient and rapid synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s removal is monitored spectrophotometrically, thanks to the fluorenyl group’s strong absorbance in the ultraviolet region .
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-Glu(OSu)-OtBu would be more relevant in a laboratory setting rather than in a biological context. Its properties, such as stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, influence its behavior during the peptide synthesis process .
Result of Action
The result of Fmoc-Glu(OSu)-OtBu’s action is the successful synthesis of peptides. The Fmoc group protects the amino group during peptide bond formation, and its subsequent removal allows for the continuation of the peptide chain . This contributes to the synthesis of peptides of significant size and complexity .
Action Environment
The action of Fmoc-Glu(OSu)-OtBu is influenced by the conditions of the peptide synthesis process. Factors such as pH, temperature, and the presence of other reactants can affect its efficacy and stability . For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions .
生化分析
Biochemical Properties
The compound plays a crucial role in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group
Molecular Mechanism
The molecular mechanism of action of the compound involves its role in peptide bond formation. It exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .
Temporal Effects in Laboratory Settings
Fmoc-protected amino acids are known for their stability and efficiency in peptide synthesis .
Metabolic Pathways
Fmoc-protected amino acids are known to be involved in peptide synthesis .
Subcellular Localization
Fmoc-protected amino acids are known to be involved in peptide synthesis, which primarily occurs in the cytoplasm of the cell .
属性
IUPAC Name |
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O8/c1-28(2,3)37-26(34)22(12-15-25(33)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIOCLGOABQUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677762 |
Source


|
| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200616-38-2 |
Source


|
| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
